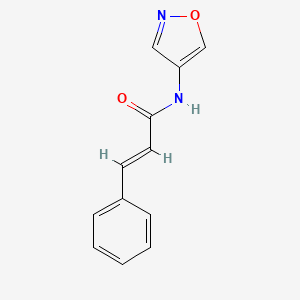

N-(isoxazol-4-yl)cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(1,2-oxazol-4-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(14-11-8-13-16-9-11)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZVAIAXOLIRRN-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Isoxazol 4 Yl Cinnamamide and Analogues

Strategies for the Construction of the Cinnamamide (B152044) Moiety

The cinnamamide scaffold is a recurring motif in numerous biologically active compounds. Its synthesis is centered on the formation of an amide bond between cinnamic acid, or its activated derivative, and an amine.

Amidation Reactions and Coupling Reagents

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically unfavorable process that requires activation of the carboxyl group. A plethora of coupling reagents have been developed to facilitate this transformation efficiently under mild conditions. researchgate.netorganic-chemistry.org

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used activating agents. researchgate.netanalis.com.my The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by an amine. To suppress side reactions and improve yields, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often employed. analis.com.my An optimized protocol for the amidation of cinnamic acid using EDC has been reported, highlighting the importance of reaction conditions such as solvent, temperature, and stoichiometry to achieve high yields. analis.com.my

Triazine-based reagents, like 2,4,6-trichloro-1,3,5-triazine (TCT) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), also serve as effective coupling agents. beilstein-journals.orgsciencemadness.org These reagents react with the carboxylic acid to form a highly reactive acyl triazine intermediate, which readily undergoes aminolysis. beilstein-journals.org Other notable methods include the use of phosphonium (B103445) salts (e.g., BOP reagent), uranium salts, and enzyme-catalyzed reactions, which offer alternative activation pathways.

Recent advancements have focused on developing more sustainable and efficient protocols. This includes the use of catalysts like phenylboronic acid in microwave-assisted, solvent-free conditions, and the application of tetraalkylthiuram disulfides as amidation reagents. thieme-connect.comresearchgate.net

Table 1: Common Coupling Reagents for Cinnamide Synthesis

| Coupling Reagent Class | Specific Example(s) | Additive(s) (if common) | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, DMAP | Widely used, reliable, mild conditions. analis.com.my |

| Triazine-based | TCT, CDMT | N-methylmorpholine (NMM) | Forms highly reactive acyl intermediates. beilstein-journals.orgsciencemadness.org |

| Phosphonium Salts | BOP, PyBOP | --- | Effective for sterically hindered substrates. |

| Boronic Acids | Phenylboronic Acid | DMAPO | Enables solvent-free, microwave-assisted synthesis. thieme-connect.com |

Stereochemical Control in Cinnamic Acid Derivatives Synthesis

The double bond in the cinnamic acid backbone can exist as either the E (trans) or Z (cis) isomer. Since the biological activity of cinnamamide derivatives can be dependent on this stereochemistry, methods for stereoselective synthesis are crucial.

The Knoevenagel-Doebner condensation is a classic and effective method for synthesizing E-cinnamic acids with high stereoselectivity. researchgate.net This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a base like pyridine (B92270) and a catalytic amount of piperidine. researchgate.net

The Horner-Wadsworth-Emmons (HWE) olefination provides a reliable and versatile route to stereoselectively prepare (E)-2-aryl cinnamic acid esters. organic-chemistry.org This reaction utilizes phosphonate (B1237965) carbanions, which react with aldehydes to form alkenes, typically with a strong preference for the E-isomer. This method is advantageous as it tolerates a wide range of functional groups. organic-chemistry.org

Conversely, the synthesis of cis-cinnamic acid derivatives can be more challenging. Specific strategies, such as the stereoselective glycosylation of cis-cinnamic acid using unprotected glycosyl donors, have been developed. elsevierpure.comkyushu-u.ac.jp Additionally, photochemical E-to-Z isomerization can be employed to convert the more stable trans-isomer to the cis-form. beilstein-journals.org

Synthesis of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. For the synthesis of N-(isoxazol-4-yl)cinnamamide, the key intermediate required is 4-aminoisoxazole.

1,3-Dipolar Cycloaddition Routes

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most fundamental and widely used methods for constructing the isoxazole ring. nanobioletters.comnih.govorganic-chemistry.org Nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation or from hydroximoyl chlorides via dehydrohalogenation. nih.govasianpubs.org The choice of dipolarophile (the alkyne component) determines the substitution pattern of the resulting isoxazole. This method is highly regioselective and has been adapted for various applications, including solid-phase and mechanochemical synthesis. nih.govtandfonline.com While this is a primary route for 3,5-disubstituted isoxazoles, accessing the 4-substituted pattern required for the target molecule necessitates specific starting materials or subsequent functionalization.

Cyclization Reactions for Isoxazole Formation

A variety of cyclization reactions provide access to the isoxazole core. A common strategy involves the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent. nanobioletters.com The regioselectivity of this reaction depends on the differentiation of the two carbonyl groups.

For the specific synthesis of 4-aminoisoxazole, one reported method begins with isoxazole itself. google.com Nitration of the isoxazole ring, typically using a mixture of acetic acid, acetic anhydride, and ammonium (B1175870) nitrate, yields 4-nitroisoxazole. google.com Subsequent reduction of the nitro group, for example, through catalytic hydrogenation using palladium on carbon (Pd/C), affords the desired 4-aminoisoxazole, which is often isolated as a hydrochloride salt. google.com

Another convenient synthesis for substituted 5-aminoisoxazoles involves the reaction of lithiated alkyl nitriles with α-chlorooximes. acs.orgnih.govorganic-chemistry.org This approach proceeds via nucleophilic addition and subsequent cyclization. While this method typically yields 5-aminoisoxazoles, variations in substrates could potentially be explored to access 4-amino isomers. Electrophilic cyclization of α,β-acetylenic oximes is another powerful tool for creating highly substituted isoxazoles, often proceeding under mild conditions with metal catalysts or electrophilic halogen sources like ICl. researchgate.netnih.govresearchgate.net

Table 2: Selected Synthetic Routes to Key Isoxazole Intermediates

| Target Intermediate | Synthetic Method | Starting Materials | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|---|

| Substituted Isoxazoles | 1,3-Dipolar Cycloaddition | Alkyne, Aldoxime | Chloramine-T or NBS (for nitrile oxide generation) | nih.govasianpubs.org |

| 4-Aminoisoxazole | Nitration & Reduction | Isoxazole | 1. NH₄NO₃, Ac₂O/AcOH; 2. H₂, Pd/C, HCl | google.com |

| 4-Halo(seleno)isoxazoles | Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | ICl, I₂, Br₂, or PhSeBr | researchgate.netnih.gov |

Convergent and Linear Synthesis of this compound Architectures

The final construction of the target molecule can be approached from two main strategic standpoints: linear and convergent synthesis. chemistnotes.comic.ac.uk

A convergent synthesis , in contrast, involves the independent preparation of key fragments of the target molecule, which are then coupled together in a later stage. chemistnotes.comscholarsresearchlibrary.com For this compound, a convergent approach is highly logical. This strategy would entail:

The independent synthesis of cinnamic acid or an activated derivative (e.g., cinnamoyl chloride).

The separate synthesis of 4-aminoisoxazole.

The final coupling of these two fragments via an amidation reaction, as described in section 2.1.1.

Figure 1: Comparison of Linear vs. Convergent Synthesis for this compound

Linear Approach: Starting Material → Intermediate 1 → ... → 4-Aminoisoxazole → this compound

Convergent Approach: (Cinnamic Acid Precursors → Cinnamic Acid) + (Isoxazole Precursors → 4-Aminoisoxazole) → this compound

This convergent strategy is often preferred for the synthesis of complex molecules as it maximizes efficiency and facilitates the exploration of structure-activity relationships by allowing modular assembly of different building blocks. scholarsresearchlibrary.com

Sustainable and Green Chemistry Approaches in Synthesis

The growing emphasis on environmentally benign chemical manufacturing has spurred research into sustainable and green methodologies for the synthesis of pharmacologically relevant molecules, including this compound and its analogues. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of biocatalysis, multicomponent reactions, green solvents, and alternative energy sources like microwave irradiation.

Biocatalytic and Enzyme-Based Syntheses

Enzymatic catalysis offers a powerful tool for greening the synthesis of cinnamamide derivatives. Lipases, in particular, have been effectively employed for the amidation of cinnamic acid derivatives under mild conditions. For instance, Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has been successfully used to catalyze the synthesis of cinnamamides from methyl cinnamates and various amines. mdpi.comresearchgate.net This biocatalytic approach often utilizes environmentally friendly solvents and operates at lower temperatures (e.g., 45 °C), leading to significant energy savings and reduced environmental impact compared to traditional chemical methods that may require high temperatures and toxic catalysts. mdpi.com The use of continuous-flow microreactors in conjunction with immobilized enzymes further enhances efficiency, allowing for shorter reaction times and easier product separation. mdpi.comresearchgate.net

Multicomponent and Catalyst-Free Reactions

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, minimizing waste, and increasing atom economy. nih.gov A practical, catalyst-free, three-component reaction for the synthesis of cinnamamides has been reported, involving the reaction of aldehydes, amines, and Meldrum's acid. rsc.org This method avoids the use of coupling reagents, oxidants, or catalysts, which are often sources of chemical waste in conventional amide bond formations. rsc.org

For the isoxazole moiety, one-pot multicomponent reactions are well-established as an efficient and environmentally friendly synthetic route. researchgate.netmdpi.comias.ac.in These reactions often utilize water as a solvent and can be promoted by biodegradable catalysts. nih.govias.ac.in For example, the synthesis of isoxazole-5(4H)-one derivatives has been achieved through a one-pot reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester in water, a non-toxic and abundant solvent. nih.govresearchgate.net

Alternative Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the use of benign solvents like water or the elimination of solvents altogether (solvent-free or neat reactions). The synthesis of isoxazole derivatives has been successfully carried out in water, which is a safe, non-toxic, and readily available solvent. nih.govresearchgate.netias.ac.in

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. cem.com This technology can be applied to both solution-phase and solvent-free reactions. cem.com For instance, the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones has been achieved via a solvent-free, microwave-induced reaction of substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate. nih.gov This approach not only reduces reaction times but also eliminates the need for potentially harmful organic solvents. nih.gov

The following table summarizes some of the green and sustainable methods applicable to the synthesis of cinnamamide and isoxazole scaffolds, which are the core components of this compound.

Table 1: Comparison of Green Synthesis Methodologies for Cinnamamide and Isoxazole Scaffolds

| Scaffold | Methodology | Key Features | Catalyst/Reagents | Solvent | Advantages |

|---|---|---|---|---|---|

| Cinnamamide | Biocatalysis mdpi.comresearchgate.net | Mild temperature, short reaction time | Lipozyme® TL IM | Environmentally friendly solvents | High efficiency, sustainable catalyst |

| Cinnamamide | Three-component reaction rsc.org | Catalyst-free, oxidant-free | Aldehyde, amine, Meldrum's acid | Not specified | High atom economy, reduced waste |

| Isoxazole | One-pot multicomponent reaction nih.govias.ac.in | Room temperature, simple procedure | Pyruvic acid, g-C3N4·OH | Water | Environmentally benign, high yields |

| Isoxazole | Microwave-assisted synthesis nih.gov | Solvent-free, rapid reaction | Various catalysts (e.g., KBr, NaOAc) | None | Reduced reaction time, no organic solvent |

By integrating these green chemistry principles—such as employing biocatalysts for the amide bond formation and utilizing a water-based, one-pot multicomponent reaction for the isoxazole ring construction—a more sustainable synthetic route for this compound and its analogues can be envisioned.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Isoxazol 4 Yl Cinnamamide Derivatives

Systematic Modifications on the Cinnamamide (B152044) Substructure

Influence of Substituents on the Phenyl Ring

The aromatic phenyl ring of the cinnamoyl moiety is a frequent target for substitution to modulate activity, selectivity, and pharmacokinetic properties. The nature, position, and number of substituents can have a profound effect on the electronic and steric character of the entire molecule.

Research on various classes of cinnamamide derivatives has shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance biological activity, depending on the specific target. For instance, in a series of cinnamamide derivatives developed as antidepressant agents, the introduction of a trifluoromethyl group (-CF3), a strong EWG, into a methylenedioxyphenyl moiety resulted in compounds with significant antidepressant activity. nih.gov Similarly, studies on cinnamamides as antibiotic potentiators for MRSA revealed that a p-(trifluoromethyl)cinnamic acid derivative was a key component in producing potent analogues. nih.gov

The position of the substituent is also critical. In the development of TGR5 agonists based on a 3-aryl-4-isoxazolecarboxamide scaffold (a related structure), para-substitution on an amide phenyl ring was found to be preferred over ortho- or meta-positions for enhancing potency. bohrium.com This highlights the importance of the substituent's location in defining the vector and nature of the interaction with the target's binding pocket.

A summary of common substitutions and their general effects observed in related cinnamamide series is presented below:

| Substituent | Position | General Effect on Activity (in related series) |

| Trifluoromethyl (-CF3) | para | Often enhances activity nih.govnih.gov |

| Methoxy (-OCH3) | meta | Can significantly increase potency bohrium.com |

| Halogens (F, Cl, Br) | para, ortho | Can enhance activity, ortho-bromo being particularly effective in some anticancer isoxazoles rsc.org |

| Alkyl groups | para | Investigated for modulating properties bohrium.com |

Impact of Variations at the Amide Nitrogen and Alkenyl Linker

The amide bond and the α,β-unsaturated system are crucial features of the cinnamamide scaffold. The amide nitrogen provides a key hydrogen bond donor, while the alkenyl linker imparts conformational rigidity and acts as a Michael acceptor.

Alkenyl Linker: The double bond of the cinnamoyl group typically exists in the more stable (E)-configuration. The stereochemistry of this bond is often crucial for biological activity, as the (E)- and (Z)-isomers will present the phenyl and amide groups in different spatial orientations. acs.org Modifications to the linker, such as the introduction of substituents at the α- or β-positions, can impact the molecule's planarity and electronic distribution. For example, the synthesis of (E)- and (Z)-N-alkyl-α,β-dimethylcinnamamides was undertaken to evaluate the pharmacological impact of such modifications. acs.org These changes can affect the molecule's ability to act as a Michael acceptor, a reactive feature that can lead to covalent bond formation with target proteins. researchgate.net

Derivatization of the Isoxazole (B147169) Heterocycle

The isoxazole ring is a "privileged" structure in medicinal chemistry, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile scaffold. rsc.org

Effects of Substitution Patterns on the Isoxazole Ring

The isoxazole ring in N-(isoxazol-4-yl)cinnamamide has available positions for substitution (e.g., at the 3- and 5-positions) that can be exploited to fine-tune the molecule's properties.

The electronic nature of substituents on the isoxazole ring can also be critical. The introduction of electron-withdrawing groups can modulate the pKa of nearby functionalities and influence binding interactions.

| Isoxazole Position | Substituent Type | Potential Impact |

| 3-position | Aryl/Alkyl | Can influence potency and selectivity bohrium.com |

| 5-position | Alkyl (e.g., -CH3) | May be a site for metabolic attack bohrium.com |

Exploration of Isoxazole Isomerism

This concept of isomerism is a powerful tool in drug design. Different isomers will present their hydrogen bond donors and acceptors in different vectors, leading to completely different binding modes or loss of activity. The choice of the 4-yl linkage suggests a specific orientation required for interaction with a putative biological target. Furthermore, the isoxazole ring itself can be considered a bioisostere for other five-membered heterocycles like oxadiazoles, triazoles, or even a phenyl ring in some contexts. ajptr.comsci-hub.se Bioisosteric replacement of the isoxazole ring with, for example, a pyridine (B92270), pyrazine, or oxadiazole could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles while maintaining the key binding interactions. sci-hub.se

Conformational Analysis and Stereochemical Impact on Biological Activity

The cinnamoyl portion of the molecule is relatively planar due to the sp2 hybridization of the atoms in the phenyl ring and the alkenyl linker. Structural studies of enzymes that process cinnamoyl derivatives, such as cinnamoyl-CoA reductase, highlight the importance of a well-defined binding pocket that accommodates this planar structure. nih.govoup.com The torsional angles between the phenyl ring and the alkenyl plane, and between the alkenyl plane and the amide plane, will define the accessible conformations. These conformations determine the relative positioning of the key pharmacophoric features.

As mentioned, the stereochemistry of the alkenyl double bond is critical. The (E)-isomer is generally the more stable and commonly synthesized form. The distinct geometry of the (Z)-isomer would place the phenyl ring in a different region of space relative to the isoxazole, which would almost certainly lead to a different biological activity profile, if any. acs.org The rigidity of this unit is a key feature, reducing the entropic penalty upon binding to a target.

The isoxazole ring, being planar, further constrains the geometry. The orientation of the isoxazole relative to the amide bond will influence the directionality of potential hydrogen bonds from the amide N-H and lone pair acceptance by the isoxazole nitrogen. Molecular modeling and structural biology techniques would be essential to understand the preferred low-energy conformations of this compound and how they relate to binding at a specific biological target.

Elucidation of Biological Activities and Molecular Mechanisms of N Isoxazol 4 Yl Cinnamamide Derivatives

Antineoplastic and Antiproliferative Mechanisms

Derivatives of N-(isoxazol-4-yl)cinnamamide have emerged as significant candidates in oncology research due to their multifaceted mechanisms of action against cancer cells. These compounds interfere with crucial cellular pathways that are often dysregulated in malignancies, leading to the inhibition of tumor growth and proliferation.

Histone Deacetylase (HDAC) Enzyme Inhibition and Epigenetic Modulation

Histone deacetylases (HDACs) are critical enzymes in epigenetic regulation, removing acetyl groups from histones and other proteins, which leads to chromatin compaction and transcriptional repression of key genes, including tumor suppressors. oaepublish.com The inhibition of HDACs is a validated strategy in cancer therapy. While direct studies on this compound are limited, related isoxazole-containing compounds have shown significant potential as HDAC inhibitors.

Research has identified a novel class of HDAC6 inhibitors where a 3-hydroxy-isoxazole ring serves as an effective zinc-binding group (ZBG), a critical component for inhibiting the metalloenzyme HDAC. ikm.org.mypsu.eduacs.org This is a departure from traditional hydroxamic acid-based inhibitors, which can have associated genotoxicity. ikm.org.myacs.org These 3-hydroxy-isoxazole derivatives demonstrated potent inhibition of HDAC6, a cytoplasmic enzyme whose substrates include non-histone proteins like α-tubulin and Heat Shock Protein 90 (HSP90). ikm.org.myacs.org The deacetylation of these proteins is linked to cell motility, protein stability, and cancer progression. By inhibiting HDAC6, these isoxazole (B147169) compounds can induce hyperacetylation of α-tubulin, a hallmark of HDAC6 inhibition, and exhibit antiproliferative activity in cancer cell lines. ikm.org.my

Another series of HDAC inhibitors incorporated an isoxazole moiety into the linker region of the molecule, adjacent to a hydroxamic acid ZBG. nih.govunhas.ac.id These compounds displayed nanomolar inhibitory activity against HDAC isoforms and micromolar growth inhibition against various pancreatic cancer cell lines. nih.gov These findings underscore the versatility of the isoxazole scaffold in designing potent and potentially selective HDAC inhibitors, thereby modulating the epigenetic landscape of cancer cells.

Heat Shock Protein 90 (HSP90) Chaperone Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth, proliferation, and survival. ikm.org.my Consequently, HSP90 is a prime target for cancer therapy. Several studies have successfully designed and synthesized N-(isoxazol-yl)amide derivatives as potent HSP90 inhibitors.

Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, which share the core N-(isoxazol-yl)amide structure, have been identified as effective HSP90 inhibitors. One lead compound, (R)-8n, exhibited significant antiproliferative activity against breast cancer cell lines (ERα+ MCF7 and HER2+ HCC1954). ikm.org.my Its mechanism involves the pronounced suppression of the HSP90 pathway, leading to the degradation of key client oncoproteins such as HER2, EGFR, and c-MET, as well as mitogenic kinases like AKT and CDK4. ikm.org.mypsu.edu A well-established marker of HSP90 inhibition, the compensatory upregulation of HSP70, was also observed following treatment with these compounds. ikm.org.mypsu.edu

Similarly, a series of N-(isoxazol-5-yl)amides based on a 4,5-diarylisoxazole scaffold were developed as HSP90 inhibitors. The lead compound from this series showed high binding affinity to HSP90 and potently inhibited the proliferation of a variety of human cancer cell lines. tandfonline.com Mechanistically, it was shown to deplete key signaling pathways dependent on HSP90 and induce the expression of HSP70 and HSP27 in U-87MG glioblastoma cells. tandfonline.com

| Compound | Target Cancer Cell Line | Activity Metric (IC50/GI50) | Reported Mechanism | Reference |

|---|---|---|---|---|

| (R)-8n (N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivative) | HCC1954 (HER2+ Breast Cancer) | Submicromolar IC50 | Suppression of HER2, EGFR, c-MET, AKT, CDK4; Upregulation of HSP70 | ikm.org.my |

| Compound 108 (N-(isoxazol-5-yl)cyclopropanecarboxamide derivative) | Various Human Cancer Cell Lines | ~88 nM (Average GI50) | Depletion of key signaling pathways; Elevation of HSP70 and HSP27 | tandfonline.com |

| Isoxazole Scaffold Compound 5 | MCF-7 (Breast Cancer) | 14 µM (IC50) | Reduction of HSP90 protein expression from 5.54 ng/mL to 1.56 ng/mL | nih.gov |

Disruption of Microtubule Dynamics and Antimitotic Effects

Microtubules are dynamic cytoskeletal polymers crucial for forming the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. The isoxazole scaffold has been incorporated into molecules designed to target tubulin and disrupt mitosis.

Steroidal A-ring-fused isoxazole derivatives have been shown to induce mitotic arrest and disrupt the integrity of the cytoskeleton in cancer cells. tandfonline.comuu.nl The lead compound from this series, 2j, was found to bind to the taxane (B156437) site on β-tubulin, which is the binding site for paclitaxel (B517696). uu.nl This binding event stabilizes microtubules, preventing their necessary dynamic instability during mitosis. This leads to a G2/M phase cell cycle block and subsequent apoptosis. tandfonline.comuu.nl

Furthermore, the inhibition of HDAC6 by isoxazole derivatives, as discussed in section 4.1.1, provides an indirect link to microtubule regulation. α-tubulin is a primary substrate of HDAC6, and its acetylation status affects microtubule stability and function. ikm.org.myacs.org Inhibition of HDAC6 by isoxazole-based compounds leads to tubulin hyperacetylation, which can disrupt microtubule-dependent processes like cell motility and is a contributing factor to their antineoplastic effects. ikm.org.my

Induction of Apoptosis and Cell Cycle Arrest

A final common outcome of the various mechanisms of this compound derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These effects are direct consequences of the inhibition of critical cellular machinery.

The inhibition of HSP90 by N-(isoxazol-yl)amide derivatives triggers apoptosis, as evidenced by the accumulation of cleaved PARP (Poly (ADP-ribose) polymerase), a classic marker of apoptotic execution. ikm.org.mypsu.edu These compounds also cause a distinct arrest of the cell cycle in the G2/M phase, which is consistent with the degradation of client proteins like CDK4 that are necessary for cell cycle progression. ikm.org.mypsu.edu

Similarly, isoxazole-based microtubule inhibitors cause a potent mitotic block, arresting cells in the G2/M phase of the cell cycle, which ultimately leads to the induction of apoptosis. uu.nl Studies on broader classes of cinnamic acid amides have also confirmed their ability to inhibit cancer cell growth by inducing cell cycle arrest and cell death, with some derivatives causing arrest in the G1 phase. nih.govnih.govresearchgate.net For instance, one cinnamamide-fluorinated derivative arrested HepG2 liver cancer cells at the G1 phase and induced apoptosis through the intrinsic mitochondrial pathway, marked by the activation of p53 and Bax and downregulation of Bcl-2. nih.gov

| Compound Class | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Markers | Reference |

|---|---|---|---|---|

| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide | HCC1954 | G2/M Arrest | Cleaved PARP accumulation | ikm.org.mypsu.edu |

| Steroidal A-ring-fused Isoxazole | HeLa | G2/M Block | Induction of apoptosis | uu.nl |

| Cinnamide-fluorinated Imidazolone | HepG2 | G1 Arrest | Activation of p53, Bax; Downregulation of Bcl-2 | nih.gov |

| Cinnamic Acid Amide (cyano-substituted) | HeLa, K562, MCF-7 | Inhibition of cell growth | Induction of cell death | nih.govresearchgate.net |

Modulation of Multidrug Resistance

A major challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). nih.gov These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their efficacy. Both isoxazole and cinnamamide derivatives have shown promise in overcoming or modulating MDR.

Several studies have investigated cinnamamide derivatives as potential inhibitors of P-gp. ikm.org.my In silico studies have shown that certain cinnamamide derivatives can dock into the active site of P-gp, suggesting they could act as competitive inhibitors. ikm.org.myunhas.ac.id Furthermore, some novel phenylcinnamides were shown to retain their potent antimitotic activity in the HL-60/VCR leukemia cell line, which is resistant to standard agents like vincristine (B1662923) and paclitaxel due to P-gp upregulation. acs.org This suggests these compounds are either not substrates for P-gp or are able to evade its efflux mechanism. acs.org Similarly, certain 6-cinnamamido-quinoline-4-carboxamide hybrids displayed potent cytotoxicity independent of the P-glycoprotein status of the cancer cells. nih.gov

The isoxazole moiety has also been incorporated into MDR modulators. Aminosulfonylaryl isoxazole derivatives were developed as highly potent P-gp inhibitors capable of reversing MDR. psu.edu Other research has identified tricyclic isoxazole derivatives as specific and potent inhibitors of MRP1. oaepublish.com More recently, tetrahydroquinoline/4,5-dihydroisoxazole molecular hybrids were reported as a new class of inhibitors for the BCRP/ABCG2 transporter. nih.gov This body of evidence suggests that the this compound scaffold is a promising platform for designing dual-action agents that not only have direct cytotoxicity but can also circumvent clinically relevant mechanisms of drug resistance.

Antimicrobial Efficacy and Mechanisms

In addition to their anticancer properties, derivatives containing cinnamamide and isoxazole motifs exhibit significant antimicrobial activity against a range of pathogens. Cinnamic acid and its derivatives are known for their broad-spectrum biological activities and low toxicity. acs.org The isoxazole ring is also a well-established pharmacophore in many antimicrobial drugs. uu.nl

The antimicrobial action of cinnamamide derivatives has been investigated against various bacteria and fungi. Studies have shown that these compounds can be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacterial strains. acs.org For example, a series of N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives showed significant activity against Staphylococcus and Enterococcus species and were able to inhibit biofilm formation.

The mechanism of antifungal action for some cinnamoyl derivatives has been elucidated. Research on synthetic cinnamides showed that lead compounds directly interacted with ergosterol (B1671047), a vital component of the fungal plasma membrane, and also interfered with the fungal cell wall. oaepublish.com This disruption of membrane and cell wall integrity leads to fungal cell death. oaepublish.com

The isoxazole moiety itself contributes significantly to antimicrobial efficacy. Isoxazole derivatives have been reported to possess antibacterial and antifungal properties. uu.nl For instance, certain 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole derivatives showed potent inhibition against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The combination of the active cinnamamide core with the proven isoxazole pharmacophore in this compound derivatives presents a rational strategy for the development of novel anti-infective agents.

| Compound Class | Target Organism(s) | Activity Metric (MIC) | Reported Mechanism | Reference |

|---|---|---|---|---|

| Synthetic Cinnamides | Candida albicans | 626.62 µM | Interaction with ergosterol and the cell wall | oaepublish.com |

| N-sulfonyl Cinnamamides | Staphylococcus and Enterococcus spp. | 1–4 µg/mL | Inhibition of growth and biofilm formation | |

| Chlorinated N-arylcinnamamides | S. aureus, MRSA, E. faecalis, Mycobacteria | Submicromolar activity for some derivatives | Not specified | acs.org |

| 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Not specified | Not specified |

Antibacterial and Antifungal Activities

Derivatives of both isoxazole and cinnamamide have demonstrated significant potential as antimicrobial agents. The isoxazole ring is a key component in various antibacterial drugs, and its derivatives have been shown to be effective against a range of bacterial and fungal pathogens. researchgate.netscientifictemper.com Similarly, cinnamic acid and its derivatives are known for their broad-spectrum antimicrobial properties. nih.gov

Research into isoxazole-containing compounds has revealed their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain novel sulfonamide isoxazolo[5,4-b]pyridine (B12869864) derivatives have shown antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide were active at concentrations of 125, 250, and 500 µg/mL. nih.gov Furthermore, some isoxazole derivatives have demonstrated activity against Staphylococcus aureus and Enterococcus species with Minimum Inhibitory Concentrations (MICs) as low as 1–4 µg/mL. nih.gov In the realm of antifungal agents, isoxazole derivatives have shown promise. For example, certain 3,5-substituted isoxazolidine (B1194047) derivatives exhibited potent antifungal activity against various systemic and dermatophytic fungi. nih.gov

Cinnamamide derivatives have also been extensively studied for their antimicrobial effects. N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have shown significant activity against Staphylococcus and Enterococcus species, with MIC values ranging from 1 to 4 µg/mL. nih.gov Some of these compounds were also effective at inhibiting biofilm formation in clinical staphylococci strains. nih.gov The antifungal potential of this class of compounds is also noteworthy, with some derivatives showing inhibitory activity against Candida albicans. scientifictemper.comnih.gov The mechanism of action for cinnamic acid derivatives is thought to involve disruption of the cell membrane and inhibition of essential enzymes.

Antitubercular (Antimycobacterial) Potency and Specificity

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel antitubercular agents. Both isoxazole and cinnamic acid derivatives have emerged as promising scaffolds in the fight against Mycobacterium tuberculosis. nih.govnih.govmdpi.com

Recent research has highlighted the potential of isoxazole-containing compounds as potent antitubercular agents. A study on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which share a similar structural framework with this compound, demonstrated significant growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov These compounds were found to be bactericidal and exhibited low cytotoxicity towards eukaryotic cells, indicating a degree of selectivity. nih.gov Further optimization of this scaffold led to the development of derivatives with improved metabolic stability while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov Another study identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), as an inhibitor of FadD32, a crucial enzyme in mycolic acid synthesis in M. tuberculosis. nih.gov This compound was shown to reduce the survival of M. tuberculosis in infected macrophages and decrease the bacterial burden in a mouse model of chronic infection. nih.gov

Cinnamic acid derivatives also have a historical precedent as antitubercular agents. mdpi.com More recent investigations have synthesized and evaluated a series of 4-alkoxy cinnamic acid derivatives, with many exhibiting submicromolar minimum inhibitory concentrations against Mycobacterium tuberculosis H37Rv. nih.gov Notably, one derivative, a 4-isopentenyloxycinnamyl triazolophthalazine, was found to be significantly more active than the first-line drug isoniazid (B1672263) against isoniazid-resistant strains. nih.gov Importantly, this compound did not inhibit mycolic acid biosynthesis, suggesting a different mechanism of action and its potential as a lead for developing new anti-TB drugs. nih.gov

The combination of the isoxazole ring, with its demonstrated ability to be incorporated into potent antitubercular molecules, and the cinnamamide scaffold, with its own history of antimycobacterial activity, suggests that this compound derivatives are a promising avenue for the development of novel antitubercular drugs.

Antiviral Spectrum and Mechanisms of Action

The quest for effective antiviral therapies is ongoing, driven by the emergence of new viral pathogens and the development of resistance to existing drugs. Both isoxazole and cinnamamide derivatives have shown potential in this area. nih.govnih.govresearchgate.net

Studies on isoxazole-amide derivatives have revealed their antiviral properties, particularly against plant viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.govnih.gov In one study, a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antiviral activities. nih.govnih.gov Several of these compounds exhibited better in vivo antiviral activities against TMV and CMV than the commercial antiviral agent Ningnanmycin. nih.gov One particular compound, 7t, demonstrated superior curative, protective, and inactivation activities against both viruses. nih.gov The proposed mechanism for this compound involved the enhancement of defense-related enzyme activity and an increase in chlorophyll (B73375) content in tobacco leaves, thereby inducing resistance and enhancing the plant's tolerance to TMV infection. nih.govnih.gov

While research on the antiviral activity of this compound derivatives against human viruses is less developed, the findings in plant virology suggest that this chemical scaffold is a valid starting point for broader antiviral drug discovery. The ability of these compounds to modulate host defense mechanisms is a particularly interesting avenue for further investigation.

Neurological and Neuroprotective Applications

Disorders of the central nervous system (CNS) represent a significant area of unmet medical need. The unique structural features of this compound derivatives make them attractive candidates for the development of novel therapies targeting neurological and neurodegenerative diseases.

Anticonvulsant Properties and Modulation of Neuronal Excitability

Epilepsy is a common neurological disorder characterized by recurrent seizures resulting from abnormal neuronal discharges. nih.gov Cinnamamide derivatives have shown promise as anticonvulsant agents. A study of N-(E)-cinnamoyl derivatives of aminoalkanols revealed their potential in controlling seizures. nih.gov In an intravenous metrazol seizure threshold test, these compounds did not exhibit pro-convulsive effects but instead demonstrated anticonvulsant potential. nih.gov In a corneal kindled mice model, the tested compounds showed beneficial anticonvulsant properties with ED50 values ranging from 25.7 mg/kg to 51.1 mg/kg. nih.gov One of the compounds, when tested in vitro in a spontaneously bursting rat hippocampal slice model, significantly reduced the burst rate, indicating a direct effect on neuronal hyperexcitability. nih.gov

Furthermore, isatin-based derivatives, another class of heterocyclic compounds, have also been investigated for their anticonvulsant effects. nih.gov These compounds have shown protective activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice, suggesting a broad spectrum of anticonvulsant action. nih.gov The modulation of neuronal excitability by these compounds highlights the potential of heterocyclic structures in the development of new antiepileptic drugs.

Analgesic Effects and Pain Pathway Modulation

Pain, particularly chronic and neuropathic pain, remains a significant therapeutic challenge. nih.gov Both isoxazole and cinnamamide derivatives have demonstrated analgesic properties in various preclinical models.

Several studies have highlighted the analgesic potential of isoxazole derivatives. nih.govnih.govsarpublication.com One study on 3-substituted-isoxazole-4-carboxamide derivatives showed low to moderate analgesic activity, with one derivative showing higher activity than the standard drug tramadol (B15222) at a dose of 6 mg/kg. nih.gov Another study on 4,5-diphenyl-4-isoxazolines found that compounds with a C-3 methyl substituent on the isoxazoline (B3343090) ring were potent analgesics. nih.gov

N-(E)-cinnamoyl derivatives of aminoalkanols have also been evaluated for their analgesic activity. nih.gov In a formalin test of hyperalgesia in mice, one compound was active in the acute phase, while another caused a significant reduction in the time spent licking the affected paw during both the acute and inflammatory phases. nih.gov In a rat model of neuropathic pain, one of the cinnamamide derivatives significantly increased the paw withdrawal threshold, with the effect lasting for up to six hours after oral administration. nih.gov

The mechanisms underlying the analgesic effects of these compounds are likely multifactorial and may involve modulation of various pain pathways.

Neuroprotective Pathways against Oxidative Stress and Cell Injury

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell injury. nih.gov Compounds that can mitigate these processes hold significant therapeutic promise. Both isoxazole and cinnamamide derivatives have been shown to possess neuroprotective properties through various mechanisms.

N-phenyl cinnamamide derivatives have been found to protect hepatocytes against oxidative stress by inducing the synthesis of cellular glutathione (B108866) via the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. mdpi.com One derivative, in particular, was shown to upregulate the mRNA and protein expression of Nrf2/ARE target genes, leading to an increase in the endogenous antioxidant glutathione. mdpi.com This compound also effectively removed reactive oxygen species and exhibited a cytoprotective effect in a model of oxidative cell injury. mdpi.com

Similarly, a chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been shown to have neuroprotective effects against excitotoxicity and oxidative stress in primary cultured rat cortical cells. nih.gov BL-M was found to inhibit glutamate- or NMDA-induced excitotoxic cell damage and potently inhibit intracellular reactive oxygen species. nih.gov Its neuroprotective action was linked to the activation of the ERK-CREB signaling pathway. nih.gov Furthermore, ethoxzolamide, a carbonic anhydrase inhibitor with a heterocyclic structure, has demonstrated neuroprotective potential by activating the Keap1/Nrf2 pathway, thereby exerting antioxidant and anti-inflammatory effects in a model of intracerebral hemorrhage. nih.gov

These findings suggest that this compound derivatives could offer neuroprotection through multiple pathways, including the enhancement of endogenous antioxidant defenses and the modulation of key signaling cascades involved in neuronal survival.

Data Tables

Table 1: Antibacterial and Antifungal Activity of Related Derivatives

| Compound Class | Organism(s) | Activity/MIC | Reference(s) |

| Sulfonamide isoxazolo[5,4-b]pyridines | P. aeruginosa, E. coli | Active at 125, 250, 500 µg/mL | nih.gov |

| Isoxazole derivatives | S. aureus, Enterococcus spp. | MIC: 1–4 µg/mL | nih.gov |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides | Staphylococcus spp., Enterococcus spp. | MIC: 1–4 µg/mL | nih.gov |

| Isoxazole derivatives | C. albicans | Antifungal activity | scientifictemper.com |

Table 2: Antitubercular Activity of Related Derivatives

| Compound Class | Target/Strain | Activity/MIC | Reference(s) |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | M. tuberculosis | Growth inhibitory activity | nih.gov |

| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | FadD32 in M. tuberculosis | Inhibitory activity | nih.gov |

| 4-alkoxy cinnamic acid derivatives | M. tuberculosis H37Rv | Submicromolar MICs | nih.gov |

Table 3: Antiviral Activity of Related Derivatives

| Compound Class | Virus | Activity | Reference(s) |

| Isoxazole-amide derivatives with acylhydrazone moiety | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Curative, protection, and inactivation activities | nih.govnih.gov |

Table 4: Anticonvulsant and Analgesic Activity of Related Derivatives

| Compound Class | Activity | Model | Reference(s) |

| N-(E)-cinnamoyl derivatives of aminoalkanols | Anticonvulsant | Corneal kindled mice (ED50: 25.7-51.1 mg/kg) | nih.gov |

| Isatin-based derivatives | Anticonvulsant | MES and PTZ models in mice | nih.gov |

| 3-substituted-isoxazole-4-carboxamide derivatives | Analgesic | Hot plate test | nih.gov |

| N-(E)-cinnamoyl derivatives of aminoalkanols | Analgesic | Formalin test and neuropathic pain model in rats | nih.gov |

Table 5: Neuroprotective Activity of Related Derivatives

| Compound Class | Mechanism | Model | Reference(s) |

| N-phenyl cinnamamide derivatives | Nrf2 activation, increased glutathione | Hepatocyte oxidative stress model | mdpi.com |

| Chromene derivative (BL-M) | Inhibition of excitotoxicity, antioxidant, ERK-CREB signaling | Primary cultured rat cortical cells | nih.gov |

| Ethoxzolamide | Keap1/Nrf2 pathway activation | Intracerebral hemorrhage model in mice | nih.gov |

Cholinesterase (ChE) Inhibition for Neurodegenerative Conditions

Derivatives of the isoxazole scaffold have been investigated as potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease by targeting cholinesterase enzymes. Research into pyrrolo-isoxazole benzoic acid derivatives demonstrated significant acetylcholinesterase (AChE) inhibitory activity. nih.gov In a study evaluating these compounds, several derivatives exhibited inhibitory potency comparable or superior to the standard drug, donepezil. nih.gov

Specifically, four compounds (7h, 7i, 8h, and 8i) showed higher inhibitory activity against AChE than donepezil, with IC₅₀ values ranging from 17.5 to 19.1 nM, compared to 21.5 nM for donepezil. nih.gov The most potent among them was compound 8ia, with an IC₅₀ of 17.5 ± 1.5 nM. nih.gov This compound was also found to reverse memory deficits in an animal model of amnesia. nih.gov

In a related context, other heterocyclic derivatives of cinnamic acid have also shown promise. A series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, which are derived from cinnamic acid, were found to be reversible inhibitors of human acetylcholinesterase (hAChE). nih.gov These oxazolone (B7731731) derivatives displayed a range of inhibitory activity, with IC₅₀ values from 9 to 246 μM. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrrolo-Isoxazole Derivatives

| Compound | IC₅₀ (nM) nih.gov |

|---|---|

| 8ia | 17.5 ± 1.5 |

| 8h | 18.2 ± 1.7 |

| 8i | 18.8 ± 1.6 |

| 7i | 19.1 ± 1.9 |

| 7h | 19.1 ± 1.9 |

| Donepezil (Standard) | 21.5 ± 3.2 |

Anti-inflammatory and Immunomodulatory Effects

The isoxazole and cinnamamide moieties are recognized for their roles in modulating inflammatory and immune responses. Isoxazole derivatives, in particular, have been shown to possess a wide range of immunoregulatory and anti-inflammatory properties. nih.govnih.gov

The anti-inflammatory potential of N-arylcinnamamide derivatives has been linked to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. nih.gov

A study on a series of N-arylcinnamanilides revealed that many of the tested compounds could significantly reduce the activation of NF-κB induced by lipopolysaccharide (LPS). researchgate.net The anti-inflammatory effects of these compounds were found to be influenced by the nature of the substituents on the anilide ring. researchgate.net Interestingly, these compounds did not appear to affect the levels of IκBα or the activity of MAPKs, suggesting a mode of action distinct from some known anti-inflammatory agents. researchgate.net

Furthermore, the broader class of isoxazole derivatives has been shown to have diverse immunomodulatory effects. Some derivatives exhibit immunosuppressive properties by inhibiting both humoral and cellular immune responses, while others can stimulate immune cell proliferation and cytokine production. nih.gov For example, an isoxazole[5,4-e]triazepine derivative was found to be a potent immunosuppressive agent in mouse models. nih.gov

Isoxazole derivatives have been specifically designed and synthesized as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process by converting arachidonic acid into prostaglandins. Certain isoxazole-based structures are known to be selective inhibitors of COX-2, an enzyme isoform that is upregulated during inflammation. nih.gov This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Research has led to the discovery of novel isoxazole-based COX inhibitors. For instance, one study identified a selective COX-2 inhibitor, 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (compound 17), with sub-micromolar potency. nih.gov In contrast, the same study found a different isoxazole derivative that acted as a selective COX-1 inhibitor. nih.gov Molecular docking experiments have been employed to understand the structural basis for this observed selectivity toward COX isoforms. nih.gov

Other Bioactivities

Cinnamamide derivatives are recognized for their potential to inhibit melanin (B1238610) production, primarily through the inhibition of tyrosinase, the key enzyme in melanogenesis. nih.govresearchgate.net Overproduction of melanin can lead to pigmentation disorders, making tyrosinase a significant target for therapeutic and cosmetic applications. nih.gov The (E)-β-phenyl-α,β-unsaturated carbonyl scaffold present in cinnamamides is considered crucial for this inhibitory activity. nih.govresearchgate.net

Several studies have demonstrated that cinnamamide derivatives can exhibit significantly higher tyrosinase inhibitory activity than kojic acid, a well-known tyrosinase inhibitor. nih.govnih.gov For example, cinnamamides featuring a 2,4-dihydroxyphenyl group showed particularly strong inhibition of mushroom tyrosinase, with some derivatives achieving over 90% inhibition at a concentration of 25 µM, compared to approximately 20% inhibition by kojic acid at the same concentration. nih.govnih.gov

In cell-based assays using B16F10 melanoma cells, these cinnamamide derivatives effectively reduced both cellular tyrosinase activity and melanin content without showing cytotoxicity. nih.govresearchgate.netnih.gov Docking simulations have further supported these findings, indicating that potent cinnamamide derivatives bind more strongly to the active site of tyrosinase than kojic acid. nih.govnih.gov

Table 2: Tyrosinase Inhibition by Cinnamamide Derivatives at 25 µM

| Compound Type | Target | Inhibition (%) nih.govnih.gov |

|---|---|---|

| Cinnamamide with 2,4-dihydroxyphenyl group (Compound 4) | Mushroom Tyrosinase | 93.72 |

| Cinnamamide with 2,4-dihydroxyphenyl group (Compound 9) | Mushroom Tyrosinase | 78.97 |

| Cinnamamide with 4-hydroxy-3-methoxyphenyl group (Compound 10) | Mushroom Tyrosinase | 59.09 |

| Kojic Acid (Positive Control) | Mushroom Tyrosinase | 18.81 |

| N-methylpiperazino cinnamamide | B16F10 Cellular Tyrosinase | 79.67 |

| Cyclohexylamino cinnamamide | B16F10 Cellular Tyrosinase | >67.33 |

| Kojic Acid (Positive Control) | B16F10 Cellular Tyrosinase | 38.11 |

The isoxazole scaffold has been incorporated into novel compounds with promising antidiabetic properties. Research has focused on developing isoxazole derivatives that can improve glucose metabolism and insulin (B600854) sensitivity. nih.gov

One study reported the development of an isoxazole derivative, designated C45, which demonstrated potent effects on glucose consumption in insulin-resistant HepG2 cells, with an EC₅₀ value of 0.8 nM. nih.gov The proposed mechanism of action for this compound involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov Western blot analysis showed that treatment with C45 led to an increase in the phosphorylation of AMPK and a subsequent reduction in the levels of key gluconeogenesis enzymes, namely phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.gov These findings suggest that isoxazole derivatives that activate the AMPK/PEPCK/G6Pase pathway could be valuable candidates for the development of new antidiabetic drugs. nih.gov

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) has been identified as a crucial enzyme target for the development of novel fungicides. researchgate.net SDH inhibitors (SDHIs) disrupt the mitochondrial respiratory electron transport chain and the citric acid cycle, ultimately leading to fungal cell death. researchgate.net Research into cinnamamide derivatives has revealed their potential as effective SDH inhibitors.

A series of pyrazol-5-yl-amide derivatives incorporating cinnamamide structural fragments have been designed and synthesized, demonstrating notable antifungal activities by targeting SDH. nih.gov Molecular docking studies of these derivatives have indicated a binding mode to SDH similar to that of the known SDHI, boscalid. nih.gov This suggests that the cinnamamide moiety plays a significant role in the interaction with the enzyme's active site.

The antifungal efficacy of these derivatives has been evaluated against a range of plant pathogenic fungi. For instance, several pyrazole-5-yl-amide derivatives containing a cinnamamide fragment exhibited significant inhibitory activity against Valsa mali, with some compounds showing greater potency than the commercial fungicide boscalid. nih.gov

Detailed enzymatic inhibition assays have confirmed that these cinnamamide derivatives act as potential SDH inhibitors. nih.gov The following table summarizes the in vitro antifungal activities of selected cinnamamide derivatives against various fungal species, providing their half-maximal effective concentration (EC50) values.

| Compound | Valsa mali (EC50 mg/L) | Sclerotinia sclerotiorum (EC50 mg/L) | Alternaria alternata (EC50 mg/L) | Botrytis cinerea (EC50 mg/L) |

| C13 | - | 0.69 | - | - |

| C14 | - | 0.26 | - | - |

| C16 | - | 0.95 | - | - |

| G22 | 0.48 | - | - | - |

| G28 | 0.86 | - | - | - |

| G34 | 0.57 | - | - | - |

| G38 | 0.73 | - | - | - |

| G39 | 0.87 | - | - | - |

| Boscalid (Reference) | 2.80 | 0.96 | - | - |

| Data sourced from studies on pyrazol-5-yl-amide derivatives containing cinnamamide fragments. researchgate.netnih.gov |

Furthermore, investigations into isoxazole derivatives have also highlighted their potential as antifungal agents, although direct SDH inhibition data for this compound itself is not extensively documented in the provided search results. However, isoxazolol pyrazole (B372694) carboxylates have shown strong antifungal activity against various phytopathogenic fungi. nih.gov For example, the isoxazolol pyrazole carboxylate 7ai demonstrated significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov

The structural combination of the isoxazole ring and the cinnamamide scaffold in this compound suggests a potential for SDH inhibitory activity, a hypothesis supported by the efficacy of related derivative classes. researchgate.netnih.gov The amide linkage in these compounds is a common feature in many known SDHIs.

Preclinical Pharmacological Evaluation and Efficacy Models

In Vitro Assessment in Cell-Based Assays

The initial stages of drug discovery for novel chemical entities like N-(isoxazol-4-yl)cinnamamide heavily rely on a battery of in vitro cell-based assays. These assays are crucial for determining the preliminary biological activity, potency, and spectrum of effects of the compound at a cellular level. The following sections detail the standard in vitro assessments that would be employed to characterize the pharmacological profile of this compound.

Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines

A primary area of investigation for novel cinnamamide (B152044) derivatives is their potential as anticancer agents. To evaluate this, this compound would be screened against a panel of human cancer cell lines representing various tumor types. The primary objective of these assays is to determine the concentration of the compound that inhibits cell growth or induces cell death.

The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells. This is often determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays. While specific data for this compound is not available, a hypothetical representation of such data is provided in the table below.

| Cancer Cell Line | Tumor Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

| PC-3 | Prostate Cancer | Data not available |

Antimicrobial Susceptibility Testing

The isoxazole (B147169) and cinnamamide moieties are present in various compounds with known antimicrobial properties. Therefore, evaluating the potential of this compound against a range of pathogenic microorganisms is a logical step in its preclinical assessment. Standard methods such as broth microdilution or disk diffusion assays would be used to determine the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

The compound would be tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Data not available |

| Escherichia coli | Gram-negative Bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

Enzyme Inhibition Assays

Many therapeutic agents exert their effects by inhibiting specific enzymes. The structural features of this compound suggest that it could potentially inhibit various enzymes implicated in disease pathogenesis. For instance, cinnamamide derivatives have been explored as inhibitors of enzymes like histone deacetylases (HDACs) or kinases, which are often dysregulated in cancer.

Enzyme inhibition assays are performed in a cell-free system to directly measure the effect of the compound on the activity of a purified or recombinant enzyme. The potency of inhibition is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

| Enzyme Target | Therapeutic Area | IC₅₀ (nM) |

|---|---|---|

| Histone Deacetylase 1 (HDAC1) | Oncology | Data not available |

| Tyrosine Kinase (e.g., EGFR) | Oncology | Data not available |

Cellular Pathway Reporter Assays

To understand the mechanism of action of this compound at a molecular level, cellular pathway reporter assays are employed. These assays utilize genetically engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific signaling pathway's response element. By measuring the reporter gene expression, it is possible to determine whether the compound activates or inhibits a particular cellular pathway.

For example, if the compound is hypothesized to affect the NF-κB signaling pathway, a reporter assay would quantify the activity of this pathway in the presence of the compound.

| Signaling Pathway | Effect | EC₅₀/IC₅₀ (µM) |

|---|---|---|

| NF-κB Pathway | Data not available | Data not available |

| Wnt/β-catenin Pathway | Data not available | Data not available |

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, the preclinical evaluation of this compound would progress to in vivo studies in animal models of disease. These studies are essential to assess the compound's efficacy in a complex biological system.

Antitumor Efficacy in Xenograft Models

To evaluate the in vivo antitumor potential of this compound, human cancer xenograft models in immunocompromised mice are commonly used. In this model, human cancer cells are implanted into the mice, and once tumors are established, the animals are treated with the test compound. The primary endpoint of these studies is the inhibition of tumor growth, which is often measured as tumor volume or weight. The efficacy is typically reported as the percentage of tumor growth inhibition (TGI).

| Xenograft Model (Cell Line) | Tumor Type | Tumor Growth Inhibition (%) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

Anticonvulsant Evaluation in Seizure Models

Extensive literature searches did not yield specific data regarding the anticonvulsant evaluation of this compound in established seizure models. While various derivatives of cinnamamide and isoxazole have been independently investigated for their potential anticonvulsant properties, research focusing on this particular chemical entity is not publicly available. mdpi.comresearchgate.netnih.govnih.gov Studies on related cinnamamide derivatives have often employed models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test to determine their efficacy against generalized tonic-clonic and myoclonic seizures, respectively. mdpi.comnih.gov However, no such data has been reported for this compound.

Analgesic Assessment in Pain Models

There is currently no available research data on the analgesic assessment of this compound in preclinical pain models. The analgesic potential of novel compounds is typically evaluated using a variety of in vivo models that simulate different pain states, such as thermal pain models (hot plate, tail-flick), inflammatory pain models (formalin test, carrageenan-induced paw edema), and neuropathic pain models (chronic constriction injury, spared nerve injury). While some cinnamamide derivatives have shown promise in certain pain models, specific findings for this compound have not been documented in the scientific literature. nih.gov

Antimycobacterial Evaluation in Infection Models

No specific studies on the antimycobacterial evaluation of this compound against Mycobacterium tuberculosis or other mycobacterial species were identified in the reviewed literature. The evaluation of antimycobacterial activity typically involves determining the minimum inhibitory concentration (MIC) of a compound against bacterial cultures. nih.govnih.gov While isoxazole-containing compounds have been a subject of interest in the development of new antitubercular agents, data for this compound remains unavailable. nih.gov

Neuroprotective Studies in Models of Neuronal Damage

A review of the available scientific literature found no studies specifically investigating the neuroprotective effects of this compound in models of neuronal damage. Neuroprotective potential is often assessed using in vitro models, such as neuronal cell cultures exposed to toxins or oxidative stress, and in vivo models of neurodegenerative diseases or ischemic injury. nih.govnih.gov Although some compounds containing isoxazole or cinnamamide moieties have been explored for neuroprotective activities, there is no published data to suggest that this compound has been evaluated in this context. nih.govmdpi.com

Data Tables

No data tables could be generated as no specific research findings were available for the compound this compound in the requested preclinical models.

Computational Chemistry and in Silico Drug Design for N Isoxazol 4 Yl Cinnamamide Analogues

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as an N-(isoxazol-4-yl)cinnamamide analogue, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating a "docking score," which estimates the binding affinity.

Studies on structurally related isoxazole-carboxamide derivatives have utilized molecular docking to investigate their interactions with cyclooxygenase (COX) enzymes. nih.gov These studies help identify key amino acid residues within the active site that are crucial for binding. For instance, docking analyses revealed that substitutions on the phenyl rings of isoxazole (B147169) derivatives could influence their orientation within the COX-2 binding pocket, leading to ideal interactions. nih.gov The goal is to identify binding modes that can explain the compound's biological activity. tsijournals.com

The interaction profile for a potential this compound analogue binding to a target like COX-2 might involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The isoxazole ring, for example, can act as a hydrogen bond acceptor, while the cinnamoyl scaffold can form hydrophobic interactions with nonpolar residues in the binding site.

Table 1: Hypothetical Molecular Docking Results for an this compound Analogue against a Target Protein

| Parameter | Value/Description |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Docking Score (Binding Energy) | -9.4 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bonds | Arg120, Tyr355 |

| Hydrophobic Interactions | Val349, Leu352, Val523, Met522 |

| Interacting Moieties of the Ligand | |

| Isoxazole Ring | Forms hydrogen bond with Arg120 |

| Cinnamoyl Group | Engages in hydrophobic interactions within the binding channel |

This table is a representative example based on docking studies of similar compounds. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Free Energy

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements and interactions of every atom in the ligand-protein complex over time, providing insights into the conformational stability of the complex and a more accurate estimation of binding free energy.

For isoxazole derivatives, MD simulations have been employed to understand their binding modes with targets such as the Farnesoid X Receptor (FXR). nih.gov These simulations can reveal how the protein structure changes upon ligand binding and whether the ligand remains stably bound in the active site. Key findings from such studies show that specific loops within the receptor's ligand-binding domain are crucial for protein stability and the ligand's agonistic activity. nih.gov

The binding free energy, often calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), provides a quantitative measure of binding affinity. Analysis of the energy components can highlight which interactions are most favorable. For example, in a study of isoxazole agonists for FXR, hydrophobic interactions with residues like LEU287 and MET290 were shown to be significant. nih.gov However, unfavorable interactions, such as a hydrogen bond with ARG331 in some complexes, were also identified, providing crucial information for optimizing the ligand's structure. nih.gov

Table 2: Representative Data from a Molecular Dynamics Simulation of an Isoxazole Derivative

| Parameter | Result | Reference |

| Simulation Time | 100 ns | nih.gov |

| System Stability (RMSD) | Stable after 20 ns | nih.gov |

| Binding Free Energy (ΔG_bind) | ||

| Total Binding Free Energy | -45.5 kcal/mol | nih.gov |

| van der Waals Energy | -55.2 kcal/mol | nih.gov |

| Electrostatic Energy | -15.8 kcal/mol | nih.gov |

| Polar Solvation Energy | +30.5 kcal/mol | nih.gov |

| Non-polar Solvation Energy | -5.0 kcal/mol | nih.gov |

Data is illustrative of findings from studies on FXR agonists. nih.gov The Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms of the superimposed protein and a reference structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The application of QSAR can significantly reduce the time and cost associated with developing new potential drugs. mdpi.com For a series of this compound analogues, QSAR models can predict the activity of newly designed compounds before they are synthesized.

To build a QSAR model, a dataset of compounds with known activities is required. nih.gov The structures are represented by numerical values called "descriptors," which quantify various physicochemical properties. Statistical methods are then used to build a model that correlates these descriptors with activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov

Studies on isoxazole derivatives have successfully used CoMFA and CoMSIA to understand the structural requirements for activity against targets like FXR. nih.gov These models generate 3D contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge, hydrophobicity) would increase or decrease biological activity. For example, a CoMSIA model might show a large yellow contour around a specific position, indicating that introducing a hydrophobic group there would likely improve activity. nih.gov The statistical robustness of a QSAR model is critical and is assessed using parameters like q² (cross-validated correlation coefficient) and r²_pred (predictive correlation coefficient for an external test set). nih.gov

Table 3: Statistical Parameters for a Representative 3D-QSAR Model of Isoxazole Derivatives

| Parameter | CoMFA | CoMSIA |

| Cross-validated correlation coefficient (q²) | 0.664 | 0.706 |

| Non-cross-validated correlation coefficient (r²) | 0.960 | 0.969 |

| Predictive correlation coefficient (r²_pred) | 0.872 | 0.866 |

| Field Contributions (%) | ||

| Steric | 55.1% | 12.5% |

| Electrostatic | 44.9% | 20.2% |

| Hydrophobic | N/A | 15.5% |

| Hydrogen Bond Donor | N/A | 30.3% |

| Hydrogen Bond Acceptor | N/A | 21.5% |

This table is based on a QSAR study of isoxazole derivatives targeting the Farnesoid X Receptor (FXR). nih.gov

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based or ligand-based. Structure-based virtual screening docks compounds from a database into the target's binding site, while ligand-based methods search for molecules that are structurally similar to known active compounds. mdpi.com

For a target relevant to this compound, a virtual screening campaign could be initiated using the cinnamamide (B152044) or isoxazole scaffold as a starting point. For example, a study on cinnamic acid derivatives used both machine learning and structure-based virtual screening to identify potential inhibitors of the Leishmania major DHFR-TS enzyme. mdpi.com Such campaigns can efficiently filter millions of compounds down to a manageable number of promising "hits" for further experimental testing. researchgate.net

De novo design, on the other hand, is a computational strategy for designing novel molecules from scratch. Instead of searching existing libraries, algorithms build new molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. This allows for the exploration of novel chemical space and the creation of highly optimized and patentable lead compounds.

Pharmacokinetic Profile Analysis

In addition to having high efficacy against a biological target, a successful drug must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico methods are now routinely used to predict the pharmacokinetic profile of drug candidates early in the discovery process, helping to reduce late-stage failures. researchgate.netjonuns.com

For this compound analogues, various ADMET parameters can be calculated using specialized software. jonuns.com These predictions are based on the compound's structure and physicochemical properties. Key predicted parameters include:

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Likelihood of being a substrate or inhibitor of cytochrome P450 (CYP) enzymes.

Excretion: Prediction of total clearance.

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Studies on various isoxazole-containing compounds have used in silico tools to evaluate their drug-likeness and pharmacokinetic parameters, guiding the selection of candidates with the most promising profiles for synthesis and further testing. nih.govresearchgate.net

Table 4: Representative In Silico ADMET Profile for an Isoxazole-Cinnamamide Analogue

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | >90% | Good oral absorption |

| Caco-2 Permeability (logPapp) | >0.9 | High permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Low potential for CNS side effects |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |

| Metabolism | ||